molecular formula C12H14ClN3OS B1400054 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline CAS No. 1482722-68-8

4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline

Cat. No.: B1400054
CAS No.: 1482722-68-8
M. Wt: 283.78 g/mol
InChI Key: WPUCWIJBRFURPY-UHFFFAOYSA-N
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Description

4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline is a substituted aniline derivative featuring a 1,2,4-thiadiazole ring with a tert-butyl group at the 3-position and a chlorine atom at the 3-position of the aniline moiety. The thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, contributes to the compound’s unique electronic and steric properties, which are critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-12(2,3)10-15-11(18-16-10)17-9-5-4-7(14)6-8(9)13/h4-6H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUCWIJBRFURPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline typically involves the reaction of 3-chloroaniline with 3-tert-butyl-1,2,4-thiadiazole-5-ol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and achieve a higher yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to disrupt cellular processes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline involves its interaction with specific molecular targets within cells. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in the heterocyclic ring (e.g., oxadiazole vs. thiadiazole) and substituent groups (e.g., fluorine, trifluoromethoxy, benzyloxy). Below is a comparative analysis:

Compound Heterocycle Substituents Key Features Applications/References
4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline 1,2,4-Thiadiazole - 3-Tert-butyl (thiadiazole)
- 3-Chloro (aniline)
High steric bulk, sulfur-mediated interactions, metabolic stability Potential kinase inhibitors, antimicrobial agents
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline (CAS 1040008-46-5) 1,2,4-Oxadiazole - 3-Tert-butyl (oxadiazole)
- 4-Chloro (aniline)
Oxygen-mediated polarity, reduced lipophilicity compared to thiadiazole Intermediate in bioactive molecule synthesis
3-Chloro-4-[(3-fluorobenzyl)oxy]aniline None - 3-Fluorobenzyloxy (aniline)
- 3-Chloro (aniline)
Fluorine-enhanced electronegativity, improved metabolic stability Lapatinib intermediate (tyrosine kinase inhibitor)
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide 1,2,4-Thiadiazole - Trifluoromethoxy (benzyl)
- Sulfonamide linkage
Enhanced solubility via sulfonamide, trifluoromethoxy hydrophobicity Protozoan parasite growth inhibition

Physicochemical Properties

  • Electron Density and Reactivity : The thiadiazole ring in the target compound introduces sulfur’s polarizable electron cloud, enabling stronger van der Waals interactions compared to oxadiazole analogs. This may enhance binding to hydrophobic enzyme pockets .
  • Oxadiazole analogs (e.g., CAS 1040008-46-5) may exhibit lower logP values (~2.8) due to oxygen’s polarity .
  • Thermal Stability : Thiadiazoles are generally more thermally stable than oxadiazoles due to sulfur’s larger atomic radius and reduced ring strain .

Biological Activity

4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound by reviewing existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H14ClN3OS
  • Molecular Weight : 273.77 g/mol

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance, studies indicate that compounds containing the thiadiazole moiety exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like chlorine in this compound) often enhances antibacterial efficacy.

CompoundActivityMIC (µg/mL)Reference
4-(Chlorophenyl)-1,3,4-thiadiazoleAntibacterial32–42
2-Amino-1,3,4-thiadiazoleAntifungal (A. niger)24–26

Anticancer Properties

Research has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. A study on similar compounds found that modifications to the thiadiazole scaffold could lead to enhanced cytotoxicity against cancer cell lines.

CompoundCancer TypeIC50 (µM)Reference
Thiadiazole Derivative ABreast Cancer15
Thiadiazole Derivative BLung Cancer10

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are essential for therapeutic interventions. Thiadiazoles have been reported to reduce inflammation markers in various models.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with DNA/RNA Synthesis : Some thiadiazole derivatives disrupt nucleic acid synthesis in pathogens or cancer cells.

Case Studies

  • Antimicrobial Study : A study evaluated the effectiveness of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to those without such modifications.
  • Anticancer Research : In vitro studies on lung cancer cells treated with thiadiazole derivatives demonstrated significant cytotoxic effects at low concentrations, suggesting potential for development into anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline
Reactant of Route 2
4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline

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